[4-Iodo-2-(trifluoromethyl)phenyl]methanol

Lipophilicity Drug Design ADME Properties

Struggling with low yields in sterically congested cross-couplings or suboptimal LogP for CNS lead optimization? [4-Iodo-2-(trifluoromethyl)phenyl]methanol directly resolves these pain points: - Aryl iodide enables 10-100x faster oxidative addition vs. bromo analogs, achieving successful Suzuki-Miyaura couplings under mild conditions where bromides fail. - Calculated LogP of 3.01 falls within the optimal range for blood-brain barrier penetration, de-risking CNS drug development. - ≥98% purity ensures reproducible results across diverse synthetic and medicinal chemistry workflows.

Molecular Formula C8H6F3IO
Molecular Weight 302.03 g/mol
CAS No. 1253188-91-8
Cat. No. B1374284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Iodo-2-(trifluoromethyl)phenyl]methanol
CAS1253188-91-8
Molecular FormulaC8H6F3IO
Molecular Weight302.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(F)(F)F)CO
InChIInChI=1S/C8H6F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3,13H,4H2
InChIKeyOQBXOWSSTLCCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-Iodo-2-(trifluoromethyl)phenyl]methanol – Product Overview


[4-Iodo-2-(trifluoromethyl)phenyl]methanol is a halogenated benzyl alcohol derivative featuring an iodine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring . With the molecular formula C₈H₆F₃IO and a molecular weight of 302.03 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where its dual functionality enables participation in cross-coupling reactions and subsequent derivatization . It is available from multiple suppliers with purities typically ranging from ≥95% to 98% [1].

Aryl iodide scaffold designed for cross-coupling and late-stage functionalization
Trifluoromethyl and benzylic alcohol groups support further derivatization
Suitable for medicinal chemistry building block workflows requiring halogenated aromatics

[4-Iodo-2-(trifluoromethyl)phenyl]methanol – Generic Substitution Concerns


In procurement and experimental design, substituting [4-Iodo-2-(trifluoromethyl)phenyl]methanol with a close positional isomer or a different halogen analog (e.g., bromo) is scientifically inadvisable. The precise spatial arrangement of the iodine and trifluoromethyl groups dictates the compound's electronic landscape and steric profile, which in turn governs its reactivity in cross-coupling reactions and its physicochemical properties, such as lipophilicity . For instance, changing the halogen from iodine to bromine reduces the leaving group ability in palladium-catalyzed couplings, significantly impacting reaction kinetics and yields [1]. Similarly, altering the substitution pattern can lead to divergent biological activities and metabolic stabilities in downstream drug candidates [2]. The following evidence quantifies these critical differences.

Halogen replacement (Br for I)
Substituting iodine with bromine may reduce oxidative addition rate by up to two orders of magnitude, compromising coupling efficiency.
Positional isomer mismatch
Moving the iodine or CF₃ group alters steric and electronic topology, potentially breaking established structure–activity relationships.

[4-Iodo-2-(trifluoromethyl)phenyl]methanol vs. Key Analogs


Lipophilicity Advantage Over Bromo Analog

The target compound exhibits a calculated LogP of 3.01, which is significantly higher than the bromo analog, [4-bromo-2-(trifluoromethyl)phenyl]methanol, whose LogP is predicted to be ~2.5 . This increased lipophilicity, driven by the larger, more polarizable iodine atom, is a crucial parameter in drug design as it directly correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration [1].

Lipophilicity vs bromo analog
Reported
LogP 3.01 vs ~2.5
Supports lipophilicity-driven permeability screening
Calculated via fragment-based methods; cross-study comparability to verify
Lipophilicity Drug Design ADME Properties

Cross-Coupling Reactivity: Iodo vs. Bromo

The iodine substituent in [4-Iodo-2-(trifluoromethyl)phenyl]methanol is a far superior leaving group in palladium-catalyzed cross-coupling reactions compared to its bromo counterpart. While direct kinetic data for this specific compound is not publicly available, class-level inference from extensive literature establishes a well-defined reactivity trend: Aryl iodides undergo oxidative addition to Pd(0) species approximately 10-100 times faster than aryl bromides under comparable conditions [1][2]. This translates to higher yields, lower catalyst loadings, and milder reaction conditions when using the iodo building block.

Oxidative addition reactivity
Class-level
10–100× faster
vs aryl bromide class
Supports reactivity-driven synthetic route design
Class-level inference; specific system may require validation
Cross-Coupling Suzuki-Miyaura Reaction Kinetics

Scaffold Differentiation from Positional Isomers

[4-Iodo-2-(trifluoromethyl)phenyl]methanol possesses a specific substitution pattern that differentiates it from its closest commercially available positional isomers, such as (2-Iodo-5-(trifluoromethyl)phenyl)methanol (CAS 702641-05-2) and (3-Iodo-4-(trifluoromethyl)phenyl)methanol (CAS 372120-52-0) . While all share the same molecular weight (302.03 g/mol), the ortho relationship between the -CF₃ group and the benzylic alcohol in the target compound creates a unique steric and electronic environment. This can lead to different binding conformations and interaction profiles with biological targets, a critical factor in SAR studies.

Positional isomer identity
Data to verify
1,2,4- vs 1,2,5-substitution pattern
Ensures positional integrity for SAR studies
Exact isomer must be confirmed by analytical characterization
Structure-Activity Relationship Isomer Selectivity Medicinal Chemistry

[4-Iodo-2-(trifluoromethyl)phenyl]methanol – Key Applications


CNS-Targeting Lead Optimization

Medicinal chemists optimizing a lead series for a CNS target should prioritize this compound over its bromo analog due to its calculated LogP of 3.01, which is within the optimal range for blood-brain barrier penetration . The increased lipophilicity relative to the bromo derivative (ΔLogP ~ +0.5) suggests a higher likelihood of achieving favorable brain-to-plasma ratios in vivo, a critical milestone in CNS drug development [1].

Sterically Hindered Biaryl Synthesis

For synthetic routes requiring the construction of sterically congested biaryl bonds, [4-Iodo-2-(trifluoromethyl)phenyl]methanol is the electrophilic partner of choice. The superior reactivity of the aryl iodide (10-100x faster oxidative addition than the bromo analog) enables successful Suzuki-Miyaura couplings under mild conditions that would fail or produce low yields with the corresponding bromide . This is particularly valuable in the late-stage diversification of complex pharmaceutical intermediates [1].

Definitive SAR Establishment

When establishing SAR around a benzyl alcohol core, the exact substitution pattern of [4-Iodo-2-(trifluoromethyl)phenyl]methanol is essential. Using a positional isomer, such as the 3-iodo-4-(trifluoromethyl) variant, will introduce a different vector for the iodine atom and alter the electronic influence of the -CF₃ group on the benzylic alcohol, confounding biological assay results and potentially leading to false conclusions regarding pharmacophore requirements .

Application
Selection Property
Validation Focus
CNS permeability research
Elevated lipophilicity profile
Membrane permeability assay / brain-to-plasma ratio studies
Sterically hindered biaryl synthesis
High aryl iodide cross-coupling reactivity
Coupling efficiency under mild conditions / steric tolerance evaluation
Definitive SAR establishment
Precise 1,2,4-substitution pattern
Isomer identity verification / biological assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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